molecular formula C16H16FN5O2 B10918557 3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10918557
M. Wt: 329.33 g/mol
InChI Key: OWOKMHIPQVGIHP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazolylmethyl group, and an oxadiazole ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, microwave-assisted reactions, and eco-friendly methodologies to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially yielding reduced oxadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-(4-Fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, receptors associated with cancer cell proliferation, and microbial enzymes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell cycle regulation, and microbial metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of a fluorophenyl group, a pyrazolylmethyl group, and an oxadiazole ring

Properties

Molecular Formula

C16H16FN5O2

Molecular Weight

329.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H16FN5O2/c1-9-13(10(2)22(3)20-9)8-18-15(23)16-19-14(21-24-16)11-4-6-12(17)7-5-11/h4-7H,8H2,1-3H3,(H,18,23)

InChI Key

OWOKMHIPQVGIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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